molecular formula C10H17NO4Si B11868778 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid CAS No. 88400-30-0

2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B11868778
CAS No.: 88400-30-0
M. Wt: 243.33 g/mol
InChI Key: LTBVKTFIEVHVGW-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a hydroxypropan-2-yl group and a trimethylsilyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the trimethylsilyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxypropan-2-yl)-1,3-oxazole-4-carboxylic acid: Lacks the trimethylsilyl group.

    5-(Trimethylsilyl)-1,3-oxazole-4-carboxylic acid: Lacks the hydroxypropan-2-yl group.

    2-(2-Hydroxypropan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid: Has a methyl group instead of the trimethylsilyl group.

Uniqueness

2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the hydroxypropan-2-yl group and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and synthetic strategies.

Properties

CAS No.

88400-30-0

Molecular Formula

C10H17NO4Si

Molecular Weight

243.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H17NO4Si/c1-10(2,14)9-11-6(7(12)13)8(15-9)16(3,4)5/h14H,1-5H3,(H,12,13)

InChI Key

LTBVKTFIEVHVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(O1)[Si](C)(C)C)C(=O)O)O

Origin of Product

United States

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